molecular formula C23H21ClN2O6S B4132065 methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate

Cat. No. B4132065
M. Wt: 488.9 g/mol
InChI Key: XAXMQLXSLKKALC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate, also known as MC-Gly-Bz, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a peptide-based compound that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate involves the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix proteins. MMPs play a crucial role in tumor invasion and metastasis, and the inhibition of their activity by methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate can potentially prevent tumor progression.
Biochemical and physiological effects:
methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been shown to inhibit the activity of MMPs, leading to a reduction in tumor invasion and metastasis. methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has also been shown to have cardioprotective effects, including the reduction of myocardial infarction size and improvement of cardiac function.

Advantages and Limitations for Lab Experiments

The advantages of using methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate in lab experiments include its specificity and potency. methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been shown to have a high affinity for its target enzymes and signaling pathways, making it a potent inhibitor. Additionally, methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been shown to be selective, meaning that it only targets specific enzymes and signaling pathways, reducing the risk of off-target effects. However, the synthesis of methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate is a complex and time-consuming process, which can limit its use in lab experiments.

Future Directions

There are several future directions for the research on methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate. One potential direction is the development of novel synthesis methods that can improve the yield and efficiency of the synthesis process. Additionally, further research is needed to investigate the potential therapeutic applications of methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate in other diseases, such as neurodegenerative diseases and autoimmune diseases. Furthermore, the development of methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate derivatives with improved pharmacokinetic properties and reduced toxicity can potentially enhance its therapeutic efficacy. Finally, the development of novel drug delivery systems that can improve the bioavailability and targeting of methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate can potentially enhance its therapeutic efficacy.
In conclusion, methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate is a promising peptide-based compound that has potential therapeutic applications in various diseases. Its mechanism of action has been extensively studied, and its biochemical and physiological effects have been demonstrated. While the synthesis of methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate is a complex process, its specificity and potency make it a promising candidate for further research and development.

Scientific Research Applications

Methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of inflammatory diseases and cancer. Additionally, methyl 4-({N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycyl}amino)benzoate has been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases.

properties

IUPAC Name

methyl 4-[[2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O6S/c1-31-20-11-13-21(14-12-20)33(29,30)26(19-9-5-17(24)6-10-19)15-22(27)25-18-7-3-16(4-8-18)23(28)32-2/h3-14H,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXMQLXSLKKALC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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